Aurora A inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

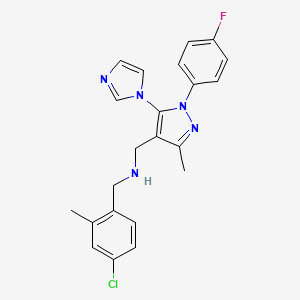

C22H21ClFN5 |

|---|---|

Molecular Weight |

409.9 g/mol |

IUPAC Name |

1-(4-chloro-2-methylphenyl)-N-[[1-(4-fluorophenyl)-5-imidazol-1-yl-3-methylpyrazol-4-yl]methyl]methanamine |

InChI |

InChI=1S/C22H21ClFN5/c1-15-11-18(23)4-3-17(15)12-26-13-21-16(2)27-29(20-7-5-19(24)6-8-20)22(21)28-10-9-25-14-28/h3-11,14,26H,12-13H2,1-2H3 |

InChI Key |

ONRCUNHZJOSXCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CNCC2=C(N(N=C2C)C3=CC=C(C=C3)F)N4C=CN=C4 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Aurora A Inhibitors

This technical guide delineates the mechanism of action of Aurora A kinase inhibitors, a class of molecules with significant therapeutic potential in oncology. While the designation "Aurora A inhibitor 3" is not a standardized nomenclature for a specific clinical agent, this document will refer to the compound listed as "Aurora Kinase Inhibitor III" by chemical suppliers as a reference point for a potent and selective agent. The core mechanisms described herein are representative of selective Aurora A inhibitors that have been extensively studied in preclinical and clinical settings.

Introduction to Aurora A Kinase

Aurora A is a key member of the Aurora family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] The human genome encodes three members: Aurora A, B, and C.[2] Aurora A is primarily involved in processes critical for cell division, including centrosome maturation and separation, the assembly of a bipolar mitotic spindle, and ensuring microtubule-kinetochore attachment.[2][3][4][5] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 phase and mitosis (G2/M).[5]

The gene encoding Aurora A is located on chromosome 20q13.2, a region frequently amplified in various human cancers.[6] Overexpression of Aurora A can override the spindle assembly checkpoint, leading to genetic instability, aneuploidy, and tumorigenesis, making it a compelling target for cancer therapy.[3][4]

Biochemical Mechanism of Inhibition

The primary mechanism of action for an Aurora A inhibitor is the competitive blockade of the ATP-binding pocket within the kinase's catalytic domain. By occupying this site, the inhibitor prevents the phosphorylation of ATP, thereby halting the downstream signaling cascade that relies on Aurora A's kinase activity.

A crucial event in Aurora A activation is its own autophosphorylation at Threonine 288 (Thr288) located in the activation loop, or "T-loop".[3][6] Selective inhibitors directly prevent this autophosphorylation, locking the kinase in an inactive state.[6][7] This inhibition is the primary molecular event that leads to the diverse cellular consequences observed upon treatment.

Some inhibitors bind to the active "DFG-in" conformation of the kinase, while others may preferentially bind to the inactive "DFG-out" state, which can influence their selectivity and potency against different activation states of Aurora A.[8] The binding of allosteric activators, such as TPX2, can also alter an inhibitor's affinity for Aurora A.[9][10]

Cellular Mechanism of Action and Signaling Pathways

Inhibition of Aurora A kinase activity disrupts its regulatory functions during mitosis, leading to a cascade of cellular events.

3.1. Disruption of Mitotic Entry and Spindle Formation: Aurora A is essential for the transition from the G2 to the M phase of the cell cycle.[4] It phosphorylates and activates key mitotic players, including Polo-like kinase 1 (PLK1).[4] By inhibiting Aurora A, entry into mitosis is delayed or blocked. For cells that do enter mitosis, the most prominent phenotype is the failure of centrosome separation, resulting in the formation of characteristic monopolar spindles.[4][6] This defect in spindle assembly activates the spindle assembly checkpoint, causing a transient arrest in mitosis.[6]

3.2. Induction of Apoptosis: While the initial response to Aurora A inhibition is mitotic arrest, this state is often not sustained.[6] Cells may exit mitosis without proper cell division, a process known as mitotic slippage, resulting in polyploid cells. Ultimately, the profound mitotic defects trigger apoptotic cell death.[4][6][11] This can occur through p53-dependent or independent pathways.[6]

3.3. Emerging Role in Immuno-oncology: Recent studies have uncovered a novel mechanism linking Aurora A inhibition to the tumor immune microenvironment. Inhibition of Aurora A has been shown to activate the cGAS/STING/NF-κB signaling pathway.[12] This activation leads to the upregulation of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[12] While this effect can compromise the inhibitor's own antitumor efficacy by promoting immune escape, it provides a strong rationale for combination therapies with immune checkpoint inhibitors, such as anti-PD-L1 antibodies.[12]

Signaling Pathway Diagram

Caption: Core signaling pathways affected by Aurora A inhibition.

Quantitative Data and Selectivity

The potency of an Aurora A inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). High selectivity for Aurora A over Aurora B is often a desirable characteristic to minimize toxicities associated with Aurora B inhibition, such as neutropenia.[6]

| Inhibitor Name | Target(s) | Aurora A IC50 / Ki (nM) | Aurora B IC50 / Ki (nM) | Reference(s) |

| Aurora Kinase Inhibitor III | Aurora A | 42 | >3,550 (BTK) | [13] |

| Alisertib (MLN8237) | Aurora A | 1.2 | 396.5 | [6] |

| PHA-739358 | Pan-Aurora | 13 | 79 | [14][15] |

| AT9283 | Pan-Aurora, JAK, ABL | 3 (52% inhib.) | 3 (58% inhib.) | [6] |

| CYC116 | Pan-Aurora, VEGFR2 | 44 | 19 | [14] |

| AZD1152-HQPA | Aurora B | 1368 | 0.37 | [14] |

Note: Data is compiled from various biochemical assays and may not be directly comparable across studies. The table illustrates the range of potencies and selectivities.

Experimental Protocols

The mechanism of action of Aurora A inhibitors is elucidated through a series of key in vitro and cell-based assays.

5.1. In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

-

Objective: To determine the IC50 value of an inhibitor against purified recombinant Aurora A kinase.

-

Methodology:

-

Reaction Setup: A master mix is prepared containing 1x Kinase Assay Buffer, ATP, and a suitable substrate (e.g., Kemptide or Myelin Basic Protein).[16][17]

-

Inhibitor Titration: The inhibitor is serially diluted (typically in DMSO) and added to the wells of a 96-well plate.

-

Kinase Addition: Purified recombinant Aurora A enzyme is added to all wells except the "blank" control to initiate the reaction.[16]

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 45-60 minutes) to allow the phosphorylation reaction to proceed.[5][16]

-

ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. The plate is incubated for 40-45 minutes at room temperature.[5][16]

-

ADP-to-ATP Conversion: Kinase Detection Reagent is added, which converts the ADP generated by the kinase into ATP. The plate is incubated for another 30-45 minutes.[5][16]

-

Luminescence Reading: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is read by a microplate reader.

-

Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and a dose-response curve is fitted to calculate the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro ADP-Glo™ kinase assay.

5.2. Cellular Phenotypic Assays

-

Immunofluorescence Microscopy: Used to visualize the effects on the mitotic spindle. Cells treated with an Aurora A inhibitor are fixed and stained with antibodies against α-tubulin (to visualize microtubules) and a centrosome marker (e.g., γ-tubulin). The presence of monopolar spindles is a hallmark of Aurora A inhibition.[4]

-

Flow Cytometry: Cell cycle analysis is performed by staining DNA with a fluorescent dye (e.g., propidium iodide). Treatment with an Aurora A inhibitor typically leads to an accumulation of cells in the G2/M phase, followed by an increase in the population of polyploid (>4N DNA content) cells.[11]

-

Western Blotting: This technique is used to measure the levels of key proteins. Inhibition of Aurora A can be confirmed by detecting a decrease in the phosphorylation of Aurora A at Thr288 and its downstream substrates.[7] It can also be used to measure the induction of apoptotic markers (e.g., cleaved PARP) or changes in PD-L1 expression.[12]

Conclusion

The mechanism of action of a selective Aurora A inhibitor is centered on the direct enzymatic inhibition of the kinase, leading to profound defects in mitotic progression, specifically the formation of monopolar spindles. This mitotic catastrophe ultimately results in apoptotic cell death in cancer cells. Furthermore, emerging evidence points to a role in modulating the immune system via the cGAS-STING-PD-L1 axis, opening new avenues for rational combination therapies. A comprehensive understanding of these interconnected biochemical and cellular mechanisms is critical for the continued development and clinical application of this promising class of anticancer agents.

References

- 1. Aurora inhibitor - Wikipedia [en.wikipedia.org]

- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]

- 3. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.sg [promega.sg]

- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. promega.com [promega.com]

An In-depth Technical Guide to Aurora A Kinase Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora A kinase, a key regulator of mitotic progression, is a validated therapeutic target in oncology.[1] Its overexpression is frequently observed in a wide range of human cancers and is associated with genomic instability and tumorigenesis. This has spurred the development of small molecule inhibitors aimed at disrupting its catalytic activity. This technical guide provides a comprehensive overview of a specific potent and selective inhibitor of Aurora A kinase, referred to as Aurora Kinase Inhibitor III.

This document details the inhibitor's core structure, mechanism of action, and summarizes its in vitro efficacy. Furthermore, it provides detailed experimental protocols for key assays relevant to its characterization and a visualization of the Aurora A signaling pathway.

Core Compound Details: Aurora A Kinase Inhibitor III

Aurora A Kinase Inhibitor III is a potent and selective small molecule inhibitor of Aurora A kinase.

-

Chemical Name: N-[3-[[4-[[3-(trifluoromethyl)phenyl]amino]-2-pyrimidinyl]amino]phenyl]-cyclopropanecarboxamide[2]

Below is the two-dimensional chemical structure of Aurora A Kinase Inhibitor III.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of Aurora A Kinase Inhibitor III against Aurora A kinase and a panel of other kinases, demonstrating its selectivity profile.

Table 1: In Vitro Inhibitory Activity against Aurora A Kinase

| Target | IC₅₀ (nM) |

| Aurora A | 42 |

Data sourced from commercially available information.[2][3][5][6]

Table 2: Kinase Selectivity Profile

| Kinase | IC₅₀ (nM) |

| BMX | 386 |

| IGF-1R | 591 |

| SYK | 887 |

| c-Src | 1980 |

| TRKB | 2510 |

| BTK | 3550 |

| EGFR | >10000 |

Data sourced from commercially available information.[2][3][5][6]

Signaling Pathway

Aurora A kinase plays a pivotal role in the G2/M transition and mitosis. Its inhibition affects multiple downstream events crucial for cell division. The following diagram illustrates the simplified signaling pathway involving Aurora A and the expected consequences of its inhibition.

Caption: Aurora A Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Aurora A kinase inhibitors are provided below.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against Aurora A kinase.

Materials:

-

Recombinant human Aurora A kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₂EDTA, 2 mM DTT)

-

ATP solution

-

Peptide substrate (e.g., Kemptide)

-

Test compound (Aurora A Kinase Inhibitor III) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Aurora A Kinase Inhibitor III in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

-

Add the Aurora A kinase to each well, except for the "no enzyme" control wells.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of an inhibitor on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116)

-

Complete cell culture medium

-

Aurora A Kinase Inhibitor III

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Aurora A Kinase Inhibitor III (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis in cells treated with the inhibitor.

Materials:

-

Cancer cell line

-

Aurora A Kinase Inhibitor III

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells and treat them with the desired concentrations of Aurora A Kinase Inhibitor III and a vehicle control for a specified time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and resuspend them in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of an inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line for implantation

-

Aurora A Kinase Inhibitor III

-

Appropriate vehicle for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a suspension of tumor cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Aurora A Kinase Inhibitor III or the vehicle control to the mice according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Measure the tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight and general health of the mice as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Conclusion

Aurora A Kinase Inhibitor III is a potent and selective inhibitor of Aurora A kinase with a clear mechanism of action tied to the disruption of mitotic progression. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential. Future studies should focus on comprehensive in vivo efficacy and safety profiling to fully elucidate its clinical promise in the treatment of cancers with Aurora A kinase dependency.

References

- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. N-{3-[(4-{[3-(trifluoromethyl)phenyl]amino}-2-pyrimidinyl)amino]phenyl}cyclopropanecarboxamide/CAS:879127-16-9-HXCHEM [hxchem.net]

- 5. selleck.co.jp [selleck.co.jp]

- 6. Aurora Kinase Inhibitor III产品说明书 [selleck.cn]

A Technical Guide to the Target Validation of Aurora A Inhibitors in Cancer Cells

Introduction

Aurora A kinase (AURKA) is a pivotal serine/threonine kinase that governs critical mitotic events, including centrosome maturation and separation, mitotic spindle assembly, and cytokinesis.[1][2][3] Encoded by the AURKA gene located on chromosome 20q13, a region frequently amplified in human cancers, its overexpression is a common feature in a wide array of malignancies, including breast, colorectal, and pancreatic cancer.[4][5] This overexpression often correlates with genomic instability, aneuploidy, and malignant transformation, positioning Aurora A as a high-value therapeutic target for cancer drug development.[2][4]

This guide provides a comprehensive framework for the target validation of a putative Aurora A inhibitor, designated here as "Inhibitor 3". Target validation is the crucial process of demonstrating that a drug's therapeutic effect is a direct consequence of its interaction with the intended molecular target. This document outlines the key signaling pathways, experimental workflows, and detailed protocols necessary to rigorously validate the on-target activity of an Aurora A inhibitor in cancer cells.

Aurora A Signaling Pathways in Cancer

Aurora A functions within a complex network of signaling pathways that regulate cell cycle progression and survival. Its activity is tightly controlled, peaking during the G2/M phase of the cell cycle.[1] Activation typically involves binding to co-activators like TPX2, which promotes autophosphorylation on Threonine 288 (Thr288) in its activation loop.[6]

Once active, Aurora A phosphorylates numerous downstream substrates to drive mitotic entry and progression.[2][3][7] Furthermore, Aurora A signaling intersects with major oncogenic pathways, influencing cell survival, proliferation, and resistance to therapy.[8][9] Key interactions include:

-

p53 Pathway : Aurora A can directly phosphorylate and promote the degradation of the tumor suppressor p53, thereby suppressing apoptosis and cell cycle arrest.[5][6][9]

-

PI3K/Akt Pathway : Aurora A can activate the PI3K/Akt signaling cascade, a central pathway for cell survival and proliferation.[8][9]

-

Ras/MEK/ERK Pathway : In some cancers, Aurora A is a downstream target of the Ras-MAPK signaling pathway, contributing to uncontrolled cell growth.[5][8]

-

NF-κB Pathway : Aurora A can phosphorylate IκBα, an inhibitor of NF-κB, leading to the activation of the NF-κB pro-survival pathway.[5][8][9]

A Stepwise Approach for Target Validation

Robust target validation requires a multi-pronged approach, progressing from direct biochemical engagement to cellular on-target effects and finally to the intended physiological outcomes in cancer cells. This workflow ensures that the observed anti-cancer activity of "Inhibitor 3" is unequivocally linked to its inhibition of Aurora A.

Experimental Protocols and Data Interpretation

This section provides detailed methodologies for the key experiments outlined in the validation workflow.

The initial step is to confirm that "Inhibitor 3" directly inhibits the enzymatic activity of purified Aurora A kinase.

Experiment: In Vitro Kinase Assay This assay measures the ability of the inhibitor to block Aurora A from phosphorylating a substrate in a cell-free system.

Protocol:

-

Reaction Setup : In a 96-well plate, prepare a reaction mix containing kinase buffer, purified recombinant human Aurora A enzyme, and a specific peptide substrate.

-

Inhibitor Addition : Add "Inhibitor 3" across a range of concentrations (e.g., 1 nM to 100 µM) to the wells. Include a DMSO vehicle control.

-

Initiate Reaction : Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a fluorescence-based readout).

-

Incubation : Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction : Terminate the reaction using a stop solution.

-

Detection : Measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter and measuring radioactivity. For fluorescence assays (e.g., Z'-LYTE™), this involves measuring the fluorescence ratio.

-

Data Analysis : Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Table 1: Representative Biochemical Data for Aurora A Inhibitors

| Compound | Target | IC50 (nM) |

| Alisertib (MLN8237) | Aurora A | 1.2 |

| Inhibitor 3 (Hypothetical) | Aurora A | (Result) |

| ZM447439 | Aurora A/B | 2000 (A) / 1000 (B) |

| VX-680 (Tozasertib) | Pan-Aurora | 25 (A) / 60 (B) |

| Data is illustrative and compiled from public domain sources for comparison. |

Next, it is essential to confirm that "Inhibitor 3" engages with Aurora A inside cancer cells.

Experiment: Western Blot for Phospho-Aurora A (Thr288) Since Aurora A autophosphorylates at Thr288 for full activation, a potent inhibitor should reduce the level of this phosphorylation in cells.

Protocol:

-

Cell Culture and Treatment : Seed cancer cells known to overexpress Aurora A (e.g., HeLa, MCF-7) and allow them to adhere. Treat the cells with increasing concentrations of "Inhibitor 3" for a defined period (e.g., 2-6 hours).

-

Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE : Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Aurora A (Thr288).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

As a loading control, re-probe the membrane with an antibody for total Aurora A or a housekeeping protein like GAPDH.

-

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities to determine the relative reduction in p-AURKA levels compared to the total AURKA or loading control.

Table 2: Representative Cellular Target Engagement Data

| Treatment | Concentration (nM) | p-AURKA (T288) Level (% of Control) |

| Vehicle (DMSO) | 0 | 100% |

| Inhibitor 3 | 10 | (Result) |

| Inhibitor 3 | 50 | (Result) |

| Inhibitor 3 | 250 | (Result) |

The final step is to demonstrate that target engagement by "Inhibitor 3" leads to the expected biological consequences of Aurora A inhibition in cancer cells.

Experiment: Cell Cycle Analysis via Flow Cytometry Inhibition of Aurora A disrupts spindle formation, leading to a cell cycle arrest in the G2/M phase and often resulting in endoreduplication and polyploidy.[10]

Protocol:

-

Cell Treatment : Treat cancer cells with "Inhibitor 3" at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 from proliferation assays) for 24-48 hours.

-

Cell Harvesting : Harvest both adherent and floating cells, wash with PBS.

-

Fixation : Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Staining : Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A.

-

Flow Cytometry : Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The DNA content is measured by the fluorescence intensity of the dye.

-

Data Analysis : Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases. Look for an increase in the G2/M population and potentially a >4N (polyploid) population.

Table 3: Representative Cell Cycle Distribution Data

| Treatment | Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |

| Vehicle (DMSO) | 0 | 55% | 20% | 25% |

| Inhibitor 3 | 50 | (Result) | (Result) | (Result) |

| Inhibitor 3 | 250 | (Result) | (Result) | (Result) |

Experiment: Cell Proliferation Assay This assay measures the overall effect of the inhibitor on cancer cell growth and viability.

Protocol:

-

Cell Seeding : Seed cancer cells in 96-well plates at a predetermined optimal density.

-

Treatment : After 24 hours, treat the cells with a serial dilution of "Inhibitor 3".

-

Incubation : Incubate the plates for 72-96 hours.

-

Viability Measurement : Measure cell viability using a suitable method, such as an MTS assay (measures metabolic activity) or CellTiter-Glo® Luminescent Assay (measures ATP content).

-

Data Analysis : Normalize the results to the vehicle-treated control cells. Plot the percentage of cell growth inhibition against inhibitor concentration to calculate the GI50 (concentration causing 50% growth inhibition).

Table 4: Representative Anti-proliferative Activity Data

| Cell Line | Cancer Type | GI50 (nM) for Inhibitor 3 |

| MCF-7 | Breast Cancer | (Result) |

| HCT116 | Colorectal Cancer | (Result) |

| HeLa | Cervical Cancer | (Result) |

| A549 | Lung Cancer | (Result) |

Conclusion

The successful target validation of "Inhibitor 3" hinges on the systematic accumulation of evidence across biochemical, cellular, and phenotypic assays. A positive validation would be characterized by:

-

Potent, direct inhibition of purified Aurora A kinase (low nM IC50).

-

Dose-dependent reduction of Aurora A autophosphorylation at Thr288 within cancer cells.

-

Induction of a characteristic G2/M cell cycle arrest and polyploidy.

-

Potent anti-proliferative activity in cancer cell lines known to be dependent on Aurora A signaling.

By following this rigorous, multi-faceted approach, researchers can confidently establish that the anti-cancer effects of a novel compound are mediated through the specific inhibition of Aurora A, providing a solid foundation for its further preclinical and clinical development.

References

- 1. Aurora kinase A - Wikipedia [en.wikipedia.org]

- 2. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Aurora A’s Functions During Mitotic Exit: The Guess Who Game [frontiersin.org]

- 4. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora A’s Functions During Mitotic Exit: The Guess Who Game - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Preclinical validation of Aurora kinases-targeting drugs in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Aurora A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel inhibitors targeting Aurora A kinase, a critical regulator of mitosis and a key target in cancer therapy. The document details various chemical scaffolds, presents quantitative data on their inhibitory activity, outlines detailed experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction to Aurora A Kinase

Aurora A is a serine/threonine kinase that plays a crucial role in the regulation of cell division.[1][2] Its functions are essential for centrosome maturation and separation, mitotic spindle assembly, and the G2 to M phase transition.[1][2][3] Overexpression and amplification of the Aurora A gene are frequently observed in a wide range of human cancers, including breast, colorectal, lung, ovarian, and pancreatic cancers, making it an attractive target for the development of anticancer therapeutics.[2][3][4][5] Inhibition of Aurora A leads to defects in mitotic spindle formation, G2/M arrest, and ultimately, apoptosis in cancer cells.[6][7]

Signaling Pathways Involving Aurora A

Aurora A is involved in multiple signaling pathways that are critical for both normal cell cycle progression and tumorigenesis. Its activity is tightly regulated through phosphorylation and interactions with co-factors like TPX2, Ajuba, and Bora.[2] Key downstream signaling pathways influenced by Aurora A include the p53 tumor suppressor pathway, the PI3K/Akt/mTOR pathway, the Ras/MEK/ERK pathway, and the NF-κB signaling pathway.[1][8] Understanding these intricate connections is vital for the rational design of selective and potent inhibitors.

Caption: Aurora A Signaling Pathways.

Discovery of Novel Aurora A Inhibitors

The discovery of novel Aurora A inhibitors has been propelled by various strategies, including structure-based drug design, high-throughput screening, and the chemical modification of known inhibitor scaffolds.[9] A number of distinct chemical classes of Aurora A inhibitors have been identified, each with its own profile of potency, selectivity, and pharmacokinetic properties.

Chemical Scaffolds of Notable Aurora A Inhibitors

Several chemical scaffolds have been explored in the development of Aurora A inhibitors. These include:

-

Triazole Derivatives: Analogues of JNJ-7706621 have been synthesized and shown to have inhibitory activity against Aurora A in the low to submicromolar range.[4]

-

Imidazo[4,5-b]pyridine and 7-Azaindole-based Inhibitors: These scaffolds have been optimized to yield highly selective inhibitors of Aurora A over Aurora B.[6]

-

Pyrimidine-Based Inhibitors: N-trisubstituted pyrimidine derivatives have demonstrated potent inhibition of Aurora A, with some compounds showing IC50 values in the nanomolar range.[9][10]

-

Quinoline and Quinazoline Derivatives: These compounds have shown promising anti-proliferative activity against various cancer cell lines.[11][12]

The general workflow for the discovery and preclinical development of a novel Aurora A inhibitor is depicted below.

Caption: Inhibitor Discovery Workflow.

Quantitative Data on Novel Aurora A Inhibitors

The following tables summarize the inhibitory activities of several recently developed Aurora A inhibitors against the target kinase and various cancer cell lines.

Table 1: Biochemical Inhibitory Activity of Novel Aurora A Inhibitors

| Compound ID | Chemical Scaffold | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora B/A) | Reference |

| 11j | N-trisubstituted pyrimidine | 7.1 | - | - | [10] |

| 13 | Pyrimidine-based | <100 | - | - | [9] |

| 28c | Imidazo[4,5-b]pyridine | 67 | 12710 | ~190 | [6] |

| 5h | Quinazolin-4-amine | - | - | 362-fold over Aurora B | [12] |

| Alisertib (MLN8237) | - | 1.2 | 396.5 | ~330 | [7] |

| Danusertib (PHA-739358) | - | 13 | 79 | ~6 | [7] |

| AT9283 | Multitargeted | - | - | Pan-Aurora | [7] |

| VX-680 (Tozasertib) | - | 0.6 | 18 | 30 | [13] |

| MK-5108 | - | 0.064 | - | - | [13] |

| Compound 1a (Pyridine-pyrimidine phosphonate) | Pyridine-pyrimidine phosphonate | 42 | 22 | ~0.5 | [11] |

| Compound 1 (Triazole) | Triazole | Submicromolar | - | - | [4] |

Table 2: Anti-proliferative Activity of Novel Aurora A Inhibitors in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 85 (NCI 14040) | PANC1 | Pancreatic Adenocarcinoma | 3.5 | [5] |

| PC-3 | Prostate Adenocarcinoma | 8.2 | [5] | |

| T-47D | Ductal Breast Carcinoma | 8.8 | [5] | |

| MDA-MB-231 | Triple Negative Breast Adenocarcinoma | 11.0 | [5] | |

| 11j | U937 | Leukemia | 0.0122 | [10] |

| 15a | A549 | Lung Cancer | 32 | [11] |

| HCT116 | Colon Cancer | 25.5 | [11] | |

| Alisertib (MLN8237) | Various | Multiple | Median IC50 of 0.061 µM across PPTP panel | [14] |

Synthesis of Novel Aurora A Inhibitors

The synthesis of novel Aurora A inhibitors often involves multi-step chemical reactions. The specific synthetic routes vary depending on the target chemical scaffold. Below is a generalized representation of a synthetic pathway for a pyrimidine-based inhibitor, based on described methodologies.

Caption: Generalized Synthesis Workflow.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and evaluation of novel inhibitors. The following sections provide an overview of key methodologies.

General Synthesis of Triazole Derivatives (Analogues of JNJ-7706621)

A representative synthetic scheme for triazole derivatives involves a three-step process:

-

Step A: Reaction of a starting material with an appropriate amine in isopropanol, heated in a sealed tube.[4]

-

Step B: Treatment of the resulting intermediate with hydrazine in tetrahydrofuran at room temperature.[4]

-

Step C: Reaction with substituted sulfonyl chlorides in the presence of pyridine at room temperature overnight to yield the final products.[4]

In Vitro Kinase Inhibition Assay (FRET-based)

The inhibitory activity of compounds against Aurora A can be determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay.

-

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The phosphorylated peptide is then recognized by a europium-labeled anti-phospho-serine/threonine antibody. The binding of the antibody to the phosphorylated substrate, which is coupled to streptavidin-XL665, brings the europium and XL665 into close proximity, allowing FRET to occur.

-

Procedure:

-

The kinase, substrate, and ATP are incubated with varying concentrations of the test compound.

-

The detection reagents (europium-labeled antibody and streptavidin-XL665) are added.

-

The FRET signal is measured using a suitable plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

-

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of the inhibitors on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).[5]

-

The MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.[5]

-

Western Blot Analysis for Target Engagement

Western blotting can be used to confirm that the inhibitor is engaging with its target in cells by assessing the phosphorylation status of Aurora A and its downstream substrates.

-

Procedure:

-

Cells are treated with the inhibitor for a defined period.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Aurora A (p-Aurora A at Thr288), total Aurora A, and downstream markers like phosphorylated Histone H3 (a substrate of Aurora B, used for selectivity assessment).[6][12][15]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

In Vivo Xenograft Studies

The in vivo efficacy of promising inhibitors is evaluated in animal models, typically using human tumor xenografts in immunocompromised mice.

-

Procedure:

-

Human cancer cells are implanted subcutaneously into mice.[14]

-

Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

-

The inhibitor is administered to the treatment group via a specific route (e.g., oral gavage) and schedule.[14]

-

Tumor volume and body weight are monitored regularly.

-

At the end of the study, tumors may be excised for further analysis (e.g., biomarker studies).

-

Conclusion and Future Directions

The discovery and development of novel Aurora A inhibitors represent a promising avenue for cancer therapy. A diverse range of chemical scaffolds has been identified, with several compounds demonstrating high potency and selectivity. The integration of computational methods, such as docking-based comparative intermolecular contacts analysis (dbCICA), is expected to accelerate the identification of new lead compounds.[5][16] Future research will likely focus on optimizing the pharmacokinetic properties of existing inhibitors, exploring combination therapies to overcome resistance, and identifying predictive biomarkers to guide patient selection.[2][17] The continued development of highly selective and potent Aurora A inhibitors holds great promise for improving outcomes for cancer patients.

References

- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors [mdpi.com]

- 5. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of Aurora A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream signaling pathways of Aurora A, a key serine/threonine kinase involved in the regulation of cell division and a prominent target in cancer therapy. This document details the molecular interactions, substrate phosphorylations, and cellular outcomes of Aurora A activity, supported by quantitative data, detailed experimental methodologies, and visual pathway representations.

Core Mitotic Signaling Pathways

Aurora A is a master regulator of mitosis, ensuring the fidelity of cell division through the phosphorylation of a multitude of substrates involved in centrosome maturation, spindle assembly, and mitotic entry.

Activation of PLK1 and Mitotic Entry

A crucial function of Aurora A at the G2/M transition is the activation of Polo-like kinase 1 (PLK1), another key mitotic regulator. This activation is a critical step for commitment to mitosis. The process is initiated by the binding of Aurora A to its cofactor Bora. The Aurora A-Bora complex then phosphorylates PLK1 on Threonine 210 (Thr210) in its T-loop, leading to its activation[1][2][3][4][5]. Activated PLK1 proceeds to phosphorylate a host of downstream targets that drive mitotic entry, including the phosphatase Cdc25C and the kinase Wee1, which together activate the Cyclin B-Cdk1 complex.

Interestingly, the interaction is reciprocal. Activated PLK1 can phosphorylate Bora, creating a phosphodegron that is recognized by the SCF/β-TrCP ubiquitin ligase complex, leading to Bora's degradation[4]. This degradation is thought to be important for releasing Aurora A to interact with other partners, such as TPX2, at the mitotic spindle[4].

The Aurora A-TPX2 Holoenzyme and Spindle Assembly

Targeting Protein for Xenopus Kinesin-like Protein 2 (TPX2) is a critical activator and targeting protein for Aurora A. The interaction between Aurora A and TPX2 is essential for localizing Aurora A to the spindle microtubules and for its full activation[6][7]. The binding of TPX2 to Aurora A induces a conformational change in the kinase, promoting its autophosphorylation on Thr288 and protecting this residue from phosphatases, thereby locking Aurora A in an active state[7][8][9][10][11]. This TPX2-dependent activation of Aurora A on the spindle is crucial for proper microtubule nucleation and dynamics during spindle assembly[7][12]. The Aurora A-TPX2 complex is considered a key functional unit in mitosis, and its co-overexpression is frequently observed in cancer[13].

Non-Mitotic Signaling Pathways

Beyond its well-established role in mitosis, Aurora A is also implicated in various non-mitotic cellular processes, including the regulation of primary cilia dynamics and DNA damage response, often in a cell cycle-independent manner.

Cilia Disassembly

The primary cilium is a microtubule-based organelle that functions as a cellular antenna for various signaling pathways. Its disassembly is a prerequisite for cell cycle re-entry. Aurora A plays a pivotal role in initiating ciliary resorption. This process is triggered by the interaction of Aurora A with the scaffolding protein HEF1/NEDD9 at the basal body of the cilium[6][14]. This interaction leads to the activation of Aurora A, which then phosphorylates and activates Histone Deacetylase 6 (HDAC6)[6][14][15][16]. Activated HDAC6, a tubulin deacetylase, removes acetyl groups from the axonemal microtubules, leading to their destabilization and subsequent disassembly of the primary cilium[6][14][16].

Regulation of Tumor Suppressors: BRCA1 and p53

Aurora A's oncogenic potential is partly attributed to its ability to negatively regulate key tumor suppressors.

BRCA1: The breast cancer susceptibility gene 1 (BRCA1) is a critical component of the DNA damage response and repair pathway. Aurora A has been shown to physically interact with and phosphorylate BRCA1. One identified phosphorylation site is Serine 308 (Ser308)[17]. This phosphorylation is proposed to play a role in the G2/M transition[17]. Although the initial study on this has been retracted due to data manipulation, the interaction between Aurora A and BRCA1 is supported by other studies[18]. The functional consequence of this interaction is complex, with some evidence suggesting that Aurora A-mediated phosphorylation inhibits BRCA1 function, thereby contributing to tumorigenesis.

p53: The tumor suppressor p53 is a central regulator of cell cycle arrest, apoptosis, and DNA repair. Aurora A can directly phosphorylate p53 at multiple sites, including Serine 215 and Serine 315[19]. Phosphorylation at Ser315 enhances the interaction of p53 with its negative regulator MDM2, promoting p53 ubiquitination and degradation[19]. Phosphorylation at Ser215 can inhibit the DNA binding and transactivation activity of p53[19]. By inhibiting p53 function, Aurora A can promote cell proliferation and survival, contributing to its oncogenic activity.

Quantitative Analysis of Aurora A Substrates

High-throughput proteomic approaches, particularly quantitative mass spectrometry, have been instrumental in identifying a large number of potential Aurora A substrates. These studies provide a global view of the Aurora A signaling network.

| Substrate | Phosphorylation Site(s) | Cellular Process | Reference |

| PLK1 | Thr210 | Mitotic Entry | [1][2][3] |

| TPX2 | Multiple sites | Spindle Assembly | [7][8] |

| BRCA1 | Ser308 | G2/M Transition | [17] |

| p53 | Ser215, Ser315 | Cell Cycle Control, Apoptosis | [19] |

| HDAC6 | Not specified | Cilia Disassembly | [6][14][15] |

| NUSAP | Ser240 | Spindle Assembly | [20] |

| LATS2 | Not specified | Mitotic Progression | [21] |

| Histone H3 | Ser10 | Chromosome Condensation | [22] |

| KIF2A | Not specified | Microtubule Depolymerization | [12] |

| TACC3 | Not specified | Microtubule Stabilization | [12] |

| OLA1 | T124 (indirectly regulated) | Centrosome Maturation | [23] |

| SRSF1 | Not specified | RNA Splicing | [24][25] |

| SRSF2 | Not specified | RNA Splicing | [24][25] |

| SRSF3 | Not specified | RNA Splicing | [24][25] |

| SRSF7 | Not specified | RNA Splicing | [24][25] |

Note: This table represents a selection of key and recently identified substrates. The list of potential Aurora A substrates is extensive and continues to grow with ongoing research. Quantitative fold-change data is often context-dependent and not consistently reported across all studies.

Experimental Protocols

The identification and validation of Aurora A substrates and the characterization of its downstream signaling pathways rely on a combination of biochemical, molecular, and cell biological techniques. Below are generalized protocols for key experimental approaches.

In Vitro Kinase Assay

This assay is used to determine if a protein of interest is a direct substrate of Aurora A.

Workflow:

References

- 1. Polo-like kinase-1 is activated by aurora A to promote checkpoint recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Co-inhibition of polo-like kinase 1 and Aurora kinases promotes mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. HEF1-dependent Aurora A activation induces disassembly of the primary cilium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-centrosomal TPX2-Dependent Regulation of the Aurora A Kinase: Functional Implications for Healthy and Pathological Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two TPX2-Dependent Switches Control the Activity of Aurora A | PLOS One [journals.plos.org]

- 9. Two TPX2-dependent switches control the activity of Aurora A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel mechanism for activation of the protein kinase Aurora A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanism of Aurora A kinase autophosphorylation and its allosteric activation by TPX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HEF1-dependent Aurora A activation induces disassembly of the primary cilium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms for non-mitotic activation of Aurora-A at cilia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. BRCA1 phosphorylation by Aurora-A in the regulation of G2 to M transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. BRCA1 phosphorylation by Aurora-A in the regulation of G2 to M transition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. embopress.org [embopress.org]

- 21. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol to detect OLA1 polyubiquitination by Aurora A in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Proteomic study identifies Aurora-A–mediated regulation of alternative splicing through multiple splicing factors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

A Technical Guide to the Binding Affinity and Kinetics of a Selective Aurora A Kinase Inhibitor

Foreword: This document provides an in-depth technical analysis of the binding characteristics of a selective Aurora A kinase inhibitor. As "Aurora A inhibitor 3" is not a universally recognized designation, this guide will use Alisertib (MLN8237) as a representative, well-characterized, and clinically relevant example. Alisertib is a selective, reversible, and ATP-competitive inhibitor of Aurora A kinase, a key regulator of mitotic progression and a validated target in oncology.

Binding Affinity and Kinetic Parameters

The interaction between an inhibitor and its target kinase is defined by its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation). Alisertib has been characterized as a high-affinity, slow, tight-binding inhibitor of Aurora A. This combination of potent affinity and slow dissociation contributes to its durable inhibitory effect within the cell.

Quantitative binding data, gathered from various enzymatic and cellular assays, are summarized below.

| Parameter | Value | Assay Type | Target | Notes |

| IC₅₀ | 1.2 nM | Cell-Free Enzymatic | Aurora A | Demonstrates high potency against the isolated enzyme. |

| IC₅₀ | 396.5 nM | Cell-Free Enzymatic | Aurora B | Highlights >200-fold selectivity for Aurora A over the related Aurora B kinase. |

| IC₅₀ | 60 nM - >5 µM | Cell-Based Proliferation | Colorectal Cancer Lines | Cellular potency varies depending on the specific cancer cell line's genetic context. |

| IC₅₀ | 12.43 µM | Cell-Based Proliferation | MDA-MB-231 Breast Cancer | Example of cellular IC₅₀ in a specific breast cancer line. |

| Kᵢ | 0.3 nM | Enzymatic Inhibition | Aurora A | The inhibition constant (Kᵢ) confirms Alisertib as a sub-nanomolar affinity inhibitor. |

| k_off | 2 x 10⁻⁴ s⁻¹ | Enzymatic Kinetics | Aurora A | The slow off-rate (dissociation rate constant) is characteristic of a tight-binding inhibitor. |

The relationship between the equilibrium dissociation constant (K_d, analogous to Kᵢ for inhibitors), the association rate (k_on), and the dissociation rate (k_off) is fundamental to understanding inhibitor kinetics. A low K_d value, indicating high affinity, is achieved through a fast 'on-rate', a slow 'off-rate', or both.

Figure 1: Relationship between kinetic rates and binding affinity.

Mechanism of Action and Signaling Context

Aurora A is a serine/threonine kinase that plays a critical role in the G2 and M phases of the cell cycle. Its activation, which involves co-factors like TPX2 and autophosphorylation at Threonine 288 (Thr288), is essential for centrosome maturation, mitotic spindle assembly, and proper chromosome segregation.

Alisertib exerts its function by binding to the ATP-binding pocket of Aurora A, preventing the kinase from phosphorylating its downstream substrates, such as Polo-like kinase 1 (PLK1). This inhibition disrupts the mitotic process, leading to defects like monopolar or multipolar spindles and chromosome misalignment. The ultimate cellular fates include G2/M arrest, apoptosis, or mitotic slippage, resulting in aneuploid cells.

Figure 2: Core Aurora A signaling pathway and point of inhibition.

Experimental Protocols

Precise and reproducible experimental methods are crucial for determining the binding affinity and kinetics of kinase inhibitors. Below are representative protocols for key assays.

Biochemical IC₅₀ Determination (Radioactive Flashplate Assay)

This assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by the target kinase. The protocol is adapted from methods used to characterize Alisertib.

Materials:

-

Recombinant Aurora A kinase (e.g., 5 nM final concentration).

-

Biotinylated peptide substrate (e.g., Biotin-GLRRASLG, 2 µM final).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.05% Tween-20.

-

[γ-³³P]ATP (e.g., 2 µM ATP with 3.3 µCi/mL [γ-³³P]ATP).

-

Alisertib (serial dilutions in DMSO).

-

Streptavidin-coated FlashPlates.

Procedure:

-

Prepare serial dilutions of Alisertib in DMSO, then dilute further into the Assay Buffer.

-

Add 25 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a streptavidin-coated FlashPlate.

-

Add 25 µL of a 2X enzyme/substrate mix (containing 10 nM Aurora A and 4 µM peptide substrate in Assay Buffer) to each well to initiate the reaction.

-

Add 25 µL of a 2X ATP mix (containing 4 µM ATP and [γ-³³P]ATP in Assay Buffer). The final volume will be 75 µL.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the kinase reaction to proceed.

-

During the incubation, the biotinylated peptide substrate is captured by the streptavidin-coated plate.

-

Wash the plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Binding Kinetics Determination (Surface Plasmon Resonance - SPR)

SPR is a label-free technique that measures real-time binding events on a sensor surface, allowing for the determination of k_on and k_off. This is a generalized protocol applicable for small molecule-kinase interactions.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor Chip (e.g., CM5 chip for amine coupling).

-

Recombinant, purified Aurora A kinase.

-

Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.

-

Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

-

Running Buffer: e.g., PBS or HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO.

-

Alisertib (serial dilutions in Running Buffer).

-

Regeneration Solution: e.g., a low pH glycine solution or a high salt buffer (to be determined empirically).

Procedure:

-

Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip with a fresh 1:1 mixture of NHS/EDC.

-

Inject the Aurora A kinase, diluted in Immobilization Buffer, over the activated surface. The protein will be covalently coupled via its primary amines.

-

Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

-

A reference flow cell should be prepared similarly but without the kinase immobilization to allow for background signal subtraction.

-

-

Analyte Binding (Kinetics Measurement):

-

Inject a series of concentrations of Alisertib (the analyte) in Running Buffer over both the reference and kinase-immobilized flow cells at a constant flow rate.

-

The Association Phase is monitored as the inhibitor binds to the immobilized kinase.

-

Switch the flow back to Running Buffer only. The Dissociation Phase is monitored as the inhibitor dissociates from the kinase.

-

Between each inhibitor concentration, inject the Regeneration Solution to strip all bound inhibitor from the surface, returning the signal to baseline.

-

-

Data Analysis:

-

The raw sensorgram data is double-referenced by subtracting the signal from the reference flow cell and the signal from a "blank" (buffer only) injection.

-

The resulting binding curves (association and dissociation phases) are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d).

-

Figure 3: Generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

cellular functions of the Aurora A kinase protein

An In-depth Technical Guide on the Cellular Functions of the Aurora A Kinase Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurora A kinase (AURKA) is a crucial serine/threonine kinase that plays a pivotal role in the regulation of cell division. Its multifaceted functions are essential for the maintenance of genomic integrity during mitosis and meiosis. Dysregulation of Aurora A is frequently observed in various human cancers, making it a prominent target for anti-cancer drug development. This guide provides a comprehensive overview of the core cellular functions of Aurora A, its regulation, and its involvement in disease. It also includes detailed experimental protocols and quantitative data to facilitate further research and drug discovery efforts.

Introduction to Aurora A Kinase

Aurora A is a member of the Aurora kinase family, which also includes Aurora B and Aurora C. These kinases are key regulators of mitosis. Aurora A is primarily active from the late G2 phase to the end of mitosis. Its localization is dynamic, concentrating at the centrosomes in G2 and prophase, and then along the spindle microtubules during metaphase and anaphase. This precise spatiotemporal regulation is critical for its diverse functions.

Core Cellular Functions of Aurora A

Aurora A is a master regulator of mitotic entry, centrosome maturation, and spindle assembly. Its functions are mediated through the phosphorylation of a multitude of substrate proteins.

Mitotic Entry

Aurora A plays a critical role in the G2/M transition. It phosphorylates and activates several key proteins that drive the cell into mitosis. One of the most important substrates in this context is the polo-like kinase 1 (PLK1). Aurora A also contributes to the activation of the cyclin B1-CDK1 complex, the master regulator of mitosis, by phosphorylating and activating its activator, the phosphatase CDC25B.

Centrosome Maturation and Separation

During the G2 phase, Aurora A is recruited to the centrosomes, where it is essential for their maturation. This process involves the recruitment of γ-tubulin and other pericentriolar material (PCM) components, which increases the microtubule-nucleating capacity of the centrosomes. Aurora A phosphorylates several proteins involved in this process, including NEDD1 and TACC3. The kinase also plays a crucial role in the separation of centrosomes, a prerequisite for the formation of a bipolar spindle.

Spindle Assembly

The formation of a bipolar mitotic spindle is essential for the accurate segregation of chromosomes. Aurora A, in concert with its activating protein TPX2, is a key player in this process. The Aurora A/TPX2 complex is targeted to the spindle microtubules, where it promotes their stabilization and organization. Aurora A phosphorylates numerous microtubule-associated proteins (MAPs), such as TACC3 and the kinesin Eg5, to regulate spindle dynamics and bipolarity.

Spindle Assembly Checkpoint (SAC)

The spindle assembly checkpoint is a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before the onset of anaphase. While Aurora B is the central kinase in the SAC, Aurora A also contributes to its regulation. It can influence the localization and activity of several SAC components, ensuring the fidelity of chromosome segregation.

Cytokinesis

Following chromosome segregation, the cell divides into two daughter cells through a process called cytokinesis. Aurora A has been implicated in the regulation of cytokinesis, although its role is less well-defined compared to its functions in early mitosis. It is thought to contribute to the proper formation and function of the contractile ring.

Signaling Pathways Involving Aurora A

The functions of Aurora A are intricately linked to several signaling pathways.

Caption: A diagram illustrating the core activation pathway of Aurora A and its downstream effects on mitotic entry.

Regulation of Aurora A Kinase

The activity of Aurora A is tightly regulated through multiple mechanisms to ensure its functions are restricted to the appropriate time and place during the cell cycle.

Transcriptional Regulation

The expression of the AURKA gene is cell cycle-dependent, with levels peaking in the G2 and M phases. This is controlled by transcription factors such as E2F and FOXM1.

Post-Translational Modifications

Phosphorylation is the primary mechanism for activating Aurora A. Autophosphorylation at Threonine 288 in the activation loop is a key step. This process is facilitated by its binding to co-activators like TPX2 and Ajuba. Conversely, dephosphorylation by phosphatases such as PP1 and PP2A leads to its inactivation.

Protein-Protein Interactions

Interaction with various binding partners is crucial for the localization and activity of Aurora A. TPX2 is a well-characterized activator that protects Aurora A from dephosphorylation and targets it to the spindle microtubules.

Ubiquitin-Mediated Degradation

At the end of mitosis, Aurora A levels are rapidly reduced through ubiquitin-mediated proteasomal degradation. This process is mediated by the anaphase-promoting complex/cyclosome (APC/C) in conjunction with its co-activators Cdh1 and Cdc20.

Aurora A in Cancer

Overexpression and amplification of the AURKA gene are common in a wide range of human cancers, including breast, ovarian, and colon cancer. Elevated levels of Aurora A often correlate with high-grade tumors and poor prognosis. The oncogenic activity of Aurora A is attributed to its ability to promote aneuploidy and override cell cycle checkpoints. Consequently, it is an attractive target for cancer therapy, and several small-molecule inhibitors of Aurora A are in clinical development.

Quantitative Data Summary

| Parameter | Cell Line/System | Value/Observation | Reference |

| Expression Peak | HeLa cells | G2/M phase | (Published Literature) |

| Kinase Activity (in vitro) | Recombinant Aurora A | Vmax: ~150 nmol/min/mg | (Published Literature) |

| Substrate Phosphorylation | PLK1 (Thr210) | Stoichiometry: ~0.8 mol/mol | (Published Literature) |

| Inhibitor IC50 (Alisertib) | HCT116 cells | ~12 nM | (Published Literature) |

| Gene Amplification | Breast Cancer | ~15-40% of cases | (Published Literature) |

Key Experimental Protocols

In Vitro Kinase Assay for Aurora A

This protocol measures the kinase activity of Aurora A using a purified substrate.

Caption: A schematic outlining the major steps involved in a radioactive in vitro kinase assay for Aurora A.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 20 µL of kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), 1 µg of recombinant Aurora A, and 5 µg of myelin basic protein (MBP) as a substrate.

-

Initiation: Start the reaction by adding 5 µL of ATP solution (100 µM cold ATP mixed with 10 µCi of [γ-32P]ATP).

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding 25 µL of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated MBP. Quantify the signal using appropriate software.

Immunoprecipitation of Aurora A from Cell Lysates

This protocol is used to isolate Aurora A and its interacting proteins from cells.

Methodology:

-

Cell Lysis: Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G-agarose beads for 1 hour at 4°C.

-

Immunoprecipitation: Add a primary antibody specific for Aurora A to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture: Add fresh protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer. The eluted proteins can then be analyzed by Western blotting or mass spectrometry.

Conclusion

Aurora A kinase is a fundamentally important protein that governs multiple aspects of cell division. Its intricate regulation and diverse functions underscore its significance in maintaining genomic stability. The frequent dysregulation of Aurora A in cancer has established it as a critical target for therapeutic intervention. A thorough understanding of its cellular roles and the development of robust experimental systems are paramount for the successful development of novel anti-cancer strategies targeting this kinase.

The Role of Aurora A in Mitotic Spindle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the serine/threonine kinase Aurora A in the intricate process of mitotic spindle formation. A pivotal regulator of cell division, Aurora A's precise spatial and temporal activity is paramount for ensuring genomic stability. Its dysregulation is a hallmark of many cancers, making it a critical target for therapeutic intervention. This document provides a comprehensive overview of its core functions, regulatory mechanisms, and the experimental methodologies used to investigate them.

Core Functions of Aurora A in Mitotic Spindle Formation

Aurora A orchestrates several key events leading to the assembly of a functional bipolar spindle, a prerequisite for accurate chromosome segregation. Its functions are intimately linked to its dynamic localization, primarily at the centrosomes and spindle microtubules.

Centrosome Maturation: In the G2 phase, Aurora A is recruited to centrosomes, the primary microtubule-organizing centers (MTOCs) in most animal cells. Here, it plays a crucial role in centrosome maturation, a process that involves the recruitment of a host of proteins to the pericentriolar material (PCM), thereby enhancing the microtubule-nucleating capacity of the centrosome. Key substrates of Aurora A in this process include:

-

γ-tubulin Ring Complex (γ-TuRC): Aurora A facilitates the recruitment of γ-TuRC, the primary template for microtubule nucleation, to the centrosomes.[1][2]

-

NEDD1 (GCP-WD): A component of the γ-TuRC, NEDD1's localization to the centrosome is dependent on Aurora A phosphorylation.

-

TACC3 (Transforming Acidic Coiled-Coil containing protein 3): Phosphorylation of TACC3 by Aurora A promotes its interaction with clathrin and the microtubule polymerase ch-TOG, forming a complex that stabilizes kinetochore fibers.[3][4]

-

Centrosomin (CNN): In Drosophila, the recruitment of this key PCM component is dependent on Aurora A.[5]

Inhibition or depletion of Aurora A leads to defects in centrosome maturation, resulting in poorly formed spindle poles with reduced microtubule arrays.[2][6]

Spindle Assembly: Following nuclear envelope breakdown, a second pool of Aurora A, activated by the Ran-GTP pathway and the protein TPX2, localizes to spindle microtubules.[7][8] This population of Aurora A is critical for the proper assembly and maintenance of the bipolar spindle. Its functions in this context include:

-

Microtubule Dynamics: Aurora A modulates the dynamic instability of microtubules by phosphorylating various microtubule-associated proteins (MAPs) and kinesins.[9][10] This includes regulating the activity of kinesin-5 (Eg5), a motor protein essential for pushing the spindle poles apart.[11]

-

Spindle Pole Focusing: Aurora A contributes to the focusing of microtubule minus-ends at the spindle poles.

-

Kinetochore-Microtubule Attachments: Aurora A plays a role in establishing and correcting kinetochore-microtubule attachments, ensuring that sister chromatids are properly attached to opposite spindle poles.

Regulation of Aurora A Activity

The activity of Aurora A is tightly regulated throughout the cell cycle by a combination of protein-protein interactions, phosphorylation, and targeted degradation.

Activation: The primary mechanism of Aurora A activation involves a conformational change induced by autophosphorylation on Threonine 288 (Thr288) within its activation loop.[12][13][14] This process is facilitated by several cofactors:

-

TPX2 (Targeting Protein for Xklp2): TPX2 binds to the catalytic domain of Aurora A, promoting its autophosphorylation and protecting it from dephosphorylation by protein phosphatase 1 (PP1).[5][7][15][16] The interaction with TPX2 is also crucial for localizing Aurora A to spindle microtubules.[15][17]

-

Ajuba: This LIM-domain protein recruits Aurora A to the centrosome and promotes its activation in late G2.

-

Cep192: This centrosomal protein promotes Aurora A activation through oligomerization.[12]

Inactivation and Degradation: Following the completion of mitosis, Aurora A activity is downregulated to allow for exit into G1. This is achieved through:

-

Dephosphorylation: Protein phosphatases, including PP1 and PP2A, dephosphorylate Thr288, inactivating the kinase.

-

Proteasomal Degradation: Aurora A is targeted for degradation by the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase, primarily during mitotic exit and in G1.[5]

Signaling Pathways

The intricate network of interactions governing Aurora A's function can be visualized through signaling pathways.

Quantitative Data

The functional consequences of Aurora A activity and its inhibition have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Effect of Aurora A Inhibition on Microtubule Dynamics

| Parameter | Control | Aurora A Inhibitor Treated | Fold Change | Reference |

| Microtubule Growth Rate (µm/min) | 10.5 ± 4.2 | 7.8 ± 3.5 | ↓ 1.35x | [18] |

| Microtubule Shrinkage Rate (µm/min) | 25.7 ± 12.3 | 16.2 ± 10.9 | ↓ 1.59x | [18] |

| Rescue Frequency (events/min) | 0.21 ± 0.01 | 0.13 ± 0.009 | ↓ 1.62x | [18] |

| Nucleation Frequency (a.u.) | 100% | Significantly Decreased | N/A | [18] |

Table 2: Impact of Aurora A Modulation on Mitotic Progression and Spindle Morphology

| Condition | Measured Parameter | Value | Reference |

| Aurora A Depletion | Mitotic Index (%) | Increased ~2-3 fold | [19] |

| Aurora A Depletion | Spindle Length (µm) | Significantly Shorter | [8] |

| Aurora A Depletion | Spindle Pole Fragmentation (%) | 56 ± 7 | [20] |

| Aurora A Inhibition (MLN8237) | Duration of Mitosis (min) | Prolonged | [11] |

| Aurora A Inhibition (MLN8237) | Mitotic Arrest (%) | Dose-dependent increase | [10] |

| Aurora A Inhibition (MLN8054, 1 µM) | Aurora A Thr288 Phosphorylation | 28-fold reduction | [14] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of Aurora A. Below are protocols for key experiments.